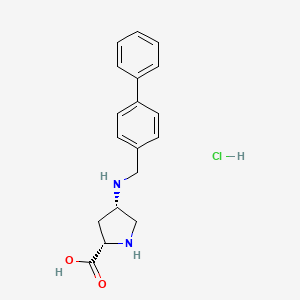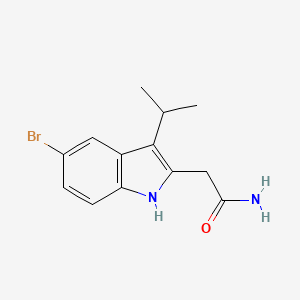
Lsd1-IN-24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSD1-IN-24 is a selective and potent inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A. LSD1 is an enzyme that plays a crucial role in the regulation of gene expression by demethylating mono- and di-methylated lysine residues on histone proteins. This compound has been shown to induce the expression of programmed death-ligand 1 (PD-L1) and enhance the T cell killing response, making it a promising candidate for cancer-related research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LSD1-IN-24 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process to produce the compound in larger quantities. This would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. The specific industrial production methods for this compound are not publicly available.
Chemical Reactions Analysis
Types of Reactions
LSD1-IN-24 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s properties.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The specific reagents and conditions used in the chemical reactions of this compound are not publicly disclosed. common reagents for such reactions may include oxidizing agents, reducing agents, and various catalysts.
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. Detailed information on the products formed is not publicly available.
Scientific Research Applications
LSD1-IN-24 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of LSD1 in cancer and to develop potential cancer therapies. .
Epigenetics: this compound is used to investigate the epigenetic regulation of gene expression by LSD1.
Drug Discovery: this compound is used in drug discovery efforts to develop new LSD1 inhibitors with improved efficacy and selectivity.
Mechanism of Action
LSD1-IN-24 exerts its effects by inhibiting the enzymatic activity of LSD1. LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that demethylates mono- and di-methylated lysine residues on histone proteins. By inhibiting LSD1, this compound prevents the removal of methyl groups from histone proteins, leading to changes in gene expression . The inhibition of LSD1 by this compound also results in the induction of PD-L1 expression and enhancement of the T cell killing response, which are important for cancer immunotherapy .
Comparison with Similar Compounds
LSD1-IN-24 is one of several LSD1 inhibitors that have been developed for research and therapeutic purposes. Other similar compounds include:
Tranylcypromine: A covalent LSD1 inhibitor that binds to the FAD cofactor and inhibits LSD1 activity.
Iadademstat (ORY-1001): A selective LSD1 inhibitor that has shown promise in clinical trials for the treatment of acute myeloid leukemia.
Bomedemstat (IMG-7289): Another covalent LSD1 inhibitor that is being investigated for its potential in treating hematological cancers.
GSK-2879552: A potent LSD1 inhibitor that has entered clinical trials for the treatment of various cancers.
INCB059872: A selective LSD1 inhibitor that is being studied for its anticancer properties.
Pulrodemstat (CC-90011): A non-covalent LSD1 inhibitor that is being evaluated in clinical trials for cancer treatment.
Seclidemstat (SP-2577): Another non-covalent LSD1 inhibitor with potential anticancer activity.
This compound is unique in its ability to induce PD-L1 expression and enhance the T cell killing response, making it a valuable tool for cancer immunotherapy research .
Properties
Molecular Formula |
C18H20N2OS |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-(2-phenothiazin-10-ylethyl)morpholine |
InChI |
InChI=1S/C18H20N2OS/c1-3-7-17-15(5-1)20(10-9-19-11-13-21-14-12-19)16-6-2-4-8-18(16)22-17/h1-8H,9-14H2 |
InChI Key |
VJQXIWLVJMDRGV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[4-[4-(Aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol](/img/structure/B10861315.png)


![[(3S)-6-fluoro-3-[[4-[(2-methylpropan-2-yl)oxy]phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone](/img/structure/B10861337.png)
![3-[[(1S,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B10861343.png)


![9-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-6-deoxy-alpha-L-mannofuranosyl)-N-benzoyl-9H-purin-6-amine](/img/structure/B10861376.png)

![5-[4-[[4-[[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]methyl]piperidin-1-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10861391.png)
